4-(Pyrrolidin-1-yl)-1,3,5-triazin-2-amine

描述

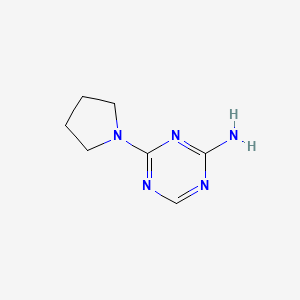

Structure

2D Structure

属性

IUPAC Name |

4-pyrrolidin-1-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5/c8-6-9-5-10-7(11-6)12-3-1-2-4-12/h5H,1-4H2,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXNQJXJUWNGGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586425 | |

| Record name | 4-(Pyrrolidin-1-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940980-96-1 | |

| Record name | 4-(Pyrrolidin-1-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-1-yl)-1,3,5-triazin-2-amine typically involves the nucleophilic substitution reaction of a triazine derivative with pyrrolidine. One common method involves the reaction of cyanuric chloride with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to facilitate the substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable .

化学反应分析

Types of Reactions

4-(Pyrrolidin-1-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Nucleophilic substitution: The triazine ring can be further functionalized by nucleophilic substitution reactions with different nucleophiles.

Oxidation and reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.

Substitution reactions: The pyrrolidine ring can undergo substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted triazine derivatives, while oxidation reactions can produce N-oxides .

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of 4-(Pyrrolidin-1-yl)-1,3,5-triazin-2-amine derivatives in targeting cancer cell proliferation. For instance, a series of triazine derivatives demonstrated potent antiproliferative effects against multiple cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). One notable derivative exhibited an IC50 value of 3.01 μM against HepG2 cells, indicating strong activity .

Anti-inflammatory and Analgesic Properties

This compound has also been investigated for its anti-inflammatory effects. Triazine derivatives have shown promise as histamine H4 receptor antagonists, which play a role in modulating inflammatory responses. In vivo studies demonstrated that certain derivatives could significantly reduce pain and inflammation in models of carrageenan-induced inflammatory pain .

Case Study: Histamine H4 Receptor Antagonism

In one study, a derivative with a Ki value of 63 nM was effective in reducing scratch bouts in pruritus models, indicating its potential for treating inflammatory conditions . This suggests that the compound could be developed further for therapeutic applications targeting chronic pain and inflammation.

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has also been explored. Some synthesized triazine analogues demonstrated activity against drug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. These compounds exhibited antibacterial properties at concentrations that were not cytotoxic to mammalian cells .

Summary Table of Applications

作用机制

The mechanism of action of 4-(Pyrrolidin-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various biological receptors, while the triazine core can form hydrogen bonds and other interactions with enzymes and proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Key Structural Features

1,3,5-Triazine derivatives are characterized by substitutions at the 4- and 6-positions of the triazine core. Modifications at these positions significantly influence pharmacological properties:

- 4-Position : Typically occupied by cyclic amines (e.g., pyrrolidine, piperidine, piperazine, morpholine), affecting solubility, basicity, and receptor interactions.

- 6-Position : Often substituted with aryl groups, heterocycles, or alkyl chains, modulating target selectivity and potency.

Comparative Analysis of Analogs

Table 1: Structural and Pharmacological Profiles of Selected 1,3,5-Triazine Derivatives

Structure-Activity Relationship (SAR) Insights

4-Substituent Impact :

- Pyrrolidine vs. Piperazine/Morpholine : Piperazine and morpholine derivatives (e.g., PQR309) often exhibit enhanced solubility and CNS penetration due to increased polarity and hydrogen-bonding capacity .

- Methylpiperazine : Imparts strong receptor binding (e.g., 5-HT6 and H4 receptors) and favorable ADMET profiles .

6-Substituent Influence: Halogenated Aryl Groups: Chloro or fluoro substituents (e.g., 4-chlorophenyl) enhance receptor affinity via hydrophobic interactions and electron-withdrawing effects . Phenoxyalkyl Chains: Improve pharmacokinetics (e.g., brain concentration) and procognitive activity in CNS disorders .

Combined Effects: Compounds with dichlorophenoxypropyl groups (e.g., Compound 2) demonstrate superior brain penetration and sustained receptor occupancy compared to phenyl analogs . Thymol-derived substituents (e.g., Compound 4) offer novel non-indole scaffolds with improved 5-HT6 receptor selectivity .

生物活性

4-(Pyrrolidin-1-yl)-1,3,5-triazin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article discusses its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions. The process often starts with a triazine derivative reacting with pyrrolidine to form the desired compound . The general reaction can be summarized as follows:

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In preliminary screenings against various bacterial and fungal strains, derivatives of this compound showed promising results. For instance, a study evaluated several triazine derivatives and found that modifications at the pyrrolidine ring enhanced their efficacy against pathogens .

Table 1: Antimicrobial Activity of Triazine Derivatives

| Compound Name | Bacterial Strain Tested | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| This compound | C. albicans | 20 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has shown activity against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A specific study highlighted its effectiveness against human colon cancer cells (DiFi), where it inhibited cellular proliferation significantly .

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| DiFi | 10 | Inhibition of EGFR |

| MCF7 | 15 | Induction of apoptosis |

| A549 | 12 | Cell cycle arrest |

The mechanism through which this compound exerts its biological effects involves multiple pathways. It has been observed to interact with various protein kinases and receptors, leading to altered signaling cascades within cells. For example, its inhibition of the epidermal growth factor receptor (EGFR) is crucial for its anticancer properties .

Study on Antimicrobial Efficacy

A recent study published in MDPI assessed the antimicrobial efficacy of several pyrrolo[2,1-f][1,2,4]triazines. Among these compounds, derivatives similar to this compound were tested against influenza virus strains and exhibited low cytotoxicity with high selectivity indices . The results indicated that these compounds could serve as potential antiviral agents.

Study on Anticancer Properties

In another significant study focusing on the anticancer properties of pyrrolidine derivatives, researchers synthesized a series of compounds that included variations of triazine structures. They reported that certain modifications led to enhanced activity against various cancer cell lines while maintaining low toxicity levels in normal cells . The findings support the hypothesis that structural modifications can significantly impact biological activity.

常见问题

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-(Pyrrolidin-1-yl)-1,3,5-triazin-2-amine, and how can reaction parameters be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution on 1,3,5-triazine scaffolds. Key parameters include temperature control (80–120°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios of pyrrolidine to triazine precursors. Systematic optimization using factorial design (e.g., varying temperature, solvent polarity, and reaction time) can improve yields. For analogs, substituent effects on the triazine ring (e.g., electron-withdrawing groups) significantly influence reaction efficiency .

Q. How can spectroscopic techniques (NMR, IR) validate the structural integrity of this compound derivatives?

- Methodological Answer :

- ¹H NMR : Characteristic signals include pyrrolidine protons (δ 1.8–2.1 ppm for CH₂ and δ 3.3–3.5 ppm for N–CH₂) and triazine amine protons (δ 6.5–7.0 ppm).

- ¹³C NMR : Triazine carbons appear at δ 165–170 ppm, while pyrrolidine carbons resonate at δ 25–50 ppm.

- IR : N–H stretching (3200–3400 cm⁻¹) and triazine ring vibrations (1550–1600 cm⁻¹). Cross-validation with elemental analysis (C, H, N) is critical to confirm purity .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

- Methodological Answer : Solubility tests in polar (water, ethanol) and non-polar solvents (DCM, hexane) should be conducted via gravimetric analysis. Stability studies under acidic (pH 2–4) and basic (pH 8–10) conditions can be monitored using HPLC-UV at 254 nm. Degradation products (e.g., hydrolyzed triazine rings) may form under prolonged exposure to moisture, requiring inert atmosphere storage .

Advanced Research Questions

Q. How can 3D-QSAR models predict the biological activity of this compound analogs?

- Methodological Answer :

- Data Collection : Assemble a library of analogs with measured IC₅₀ values (e.g., antileukemic activity from in vitro assays).

- Descriptor Generation : Compute steric, electrostatic, and hydrophobic fields using software like CoMFA or CoMSIA.

- Model Validation : Apply partial least squares (PLS) regression with cross-validation (e.g., leave-one-out) and external test sets. For example, substituents at the 6-position of the triazine ring (e.g., aryl groups) enhance binding affinity to kinase targets .

Q. What computational strategies (DFT, molecular docking) elucidate the mechanism of action for triazine derivatives in enzyme inhibition?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to determine electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.

- Docking Studies : Use AutoDock Vina to simulate binding poses in active sites (e.g., dihydrofolate reductase). Key interactions include hydrogen bonds between the triazine amine and catalytic residues (e.g., Asp27) and π-π stacking with aromatic side chains .

Q. How do structural modifications (e.g., fluorination or heterocyclic substitutions) impact the pharmacokinetic properties of this compound?

- Methodological Answer :

- Lipophilicity : Measure logP values via shake-flask or chromatographic methods. Fluorination typically increases membrane permeability but may reduce solubility.

- Metabolic Stability : Incubate derivatives with liver microsomes (human/rat) and quantify parent compound depletion using LC-MS/MS. Pyrrolidine N-methylation can reduce CYP450-mediated oxidation .

Q. What experimental and theoretical approaches resolve contradictions in reported biological activity data for triazine derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ variability) and assess confounding factors (e.g., assay conditions, cell lines).

- Mechanistic Studies : Use CRISPR-edited cell lines to isolate target-specific effects versus off-target interactions. For instance, conflicting cytotoxicity reports may arise from differential expression of ABC transporters in cell models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。